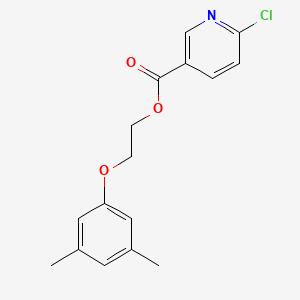![molecular formula C20H19Cl2F3N2O5S B2523069 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341964-78-1](/img/structure/B2523069.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the molecular formula C19H18Cl2F3N3O5S . It is used in various applications and can be purchased from chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an anilino group, a sulfonyl group, and a trifluoromethyl group . These groups contribute to the compound’s reactivity and properties.科学的研究の応用
Sulfonamides: Diverse Applications and Antitumor Activity
Sulfonamides have a broad range of clinical applications, from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent patents and scientific investigations have expanded their utility to include novel drugs with significant antitumor activities. Compounds like apricoxib and pazopanib, which contain sulfonamide moieties, show promise in cancer treatment due to their mechanisms of action involving multi-targeted receptor tyrosine kinase inhibition and COX2 inhibition. These developments indicate a continued interest in sulfonamides for their versatile therapeutic potential and underline the importance of novel sulfonamide derivatives in future drug discovery efforts (Carta, Scozzafava, & Supuran, 2012).
Advanced Oxidation Processes for Organic Pollutant Degradation
Advanced oxidation processes (AOPs) are an area of intense research for the degradation of recalcitrant organic pollutants, including acetaminophen and sulfamethoxazole. These processes involve the generation of reactive species that can efficiently break down contaminants into less harmful by-products. The compound could theoretically participate in such processes either as a target of degradation or as a catalyst/modifier, highlighting the importance of understanding chemical reactivity and degradation pathways in environmental applications. Studies on AOPs provide insights into the degradation mechanisms, by-products, and potential environmental impacts of various organic compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022); (Prasannamedha & Kumar, 2020).
Enzymatic Treatment of Pollutants
The enzymatic approach for the treatment of various organic pollutants is gaining popularity due to its specificity and efficiency. Enzymes, in the presence of redox mediators, can enhance the degradation rates of stubborn compounds by expanding the range of substrates they can act upon. This method underscores the potential application of the chemical , either as a substrate for enzymatic degradation or as part of a redox mediator system, emphasizing the role of biochemistry in environmental remediation efforts (Husain & Husain, 2007).
特性
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2F3N2O5S/c1-11(2)32-17-8-16(14(21)7-15(17)22)27-19(29)10-33(30,31)9-18(28)26-13-5-3-4-12(6-13)20(23,24)25/h3-8,11H,9-10H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSDYDPTVDRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

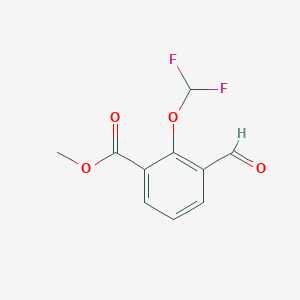
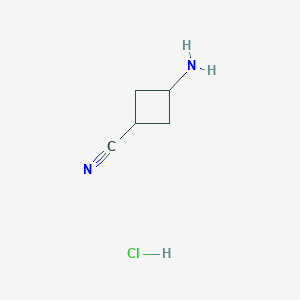

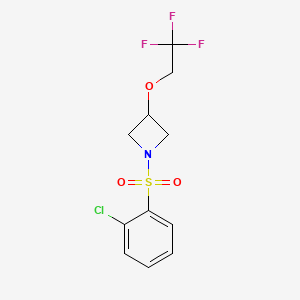
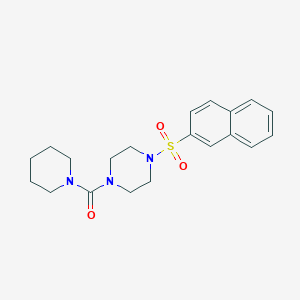

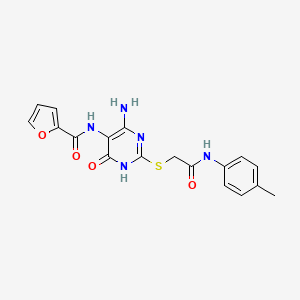
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)
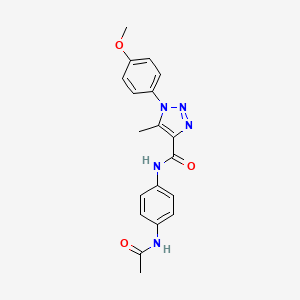
![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)
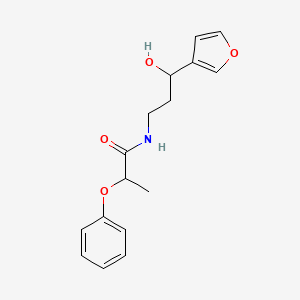
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)
